1,3-Diazinan-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

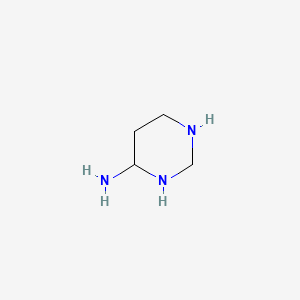

1,3-Diazinan-4-amine is a heterocyclic organic compound with the molecular formula C₄H₁₁N₃ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Diazinan-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can yield hexahydro-4-pyrimidinamine. Another method involves the reduction of 4-pyrimidinone using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of hexahydro-4-pyrimidinamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.

化学反应分析

Types of Reactions: 1,3-Diazinan-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4-carboxylic acid, while substitution reactions can introduce alkyl or aryl groups into the ring.

科学研究应用

1,3-Diazinan-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.

作用机制

The mechanism by which hexahydro-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.

相似化合物的比较

1,3-Diazinan-4-amine can be compared with other similar compounds such as:

Pyrimidine: The parent compound, which lacks the hydrogenation seen in hexahydro-4-pyrimidinamine.

Hexahydro-1,3,5-triazine: Another heterocyclic compound with similar structural features but different nitrogen positioning.

Piperidine: A six-membered ring with a single nitrogen atom, often used in similar applications.

Uniqueness: this compound is unique due to its specific hydrogenation state and the presence of two nitrogen atoms in the ring, which confer distinct chemical properties and reactivity compared to its analogs.

常见问题

Q. Basic: What are the common synthetic routes for preparing 1,3-Diazinan-4-amine and its derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via transamination reactions or heterocyclization strategies. For example, analogous methods for triazine derivatives involve reacting N-methyl precursors with nucleophilic amines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key steps include:

- Transamination : Substitution of N-methyl groups with aryl or alkyl amines at elevated temperatures (80–100°C).

- Condensation : Using β-amino-α,γ-dicyanocrotononitrile as a precursor for heterocyclization with reagents like hydrazines or diazonium salts .

Table 1: Representative Reaction Conditions and Yields

| Derivative Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| N-Aryl-substituted | 12–24 | 80–100 | 63–82 | 1H NMR,13C NMR,MS |

| Heterocyclic fused | 6–12 | RT–90 | 70–85 | X-ray crystallography, HPLC-MS |

Q. Basic: How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

Structural confirmation relies on:

- 1H NMR : Identify amine protons (δ 2.5–4.0 ppm) and ring protons (δ 3.5–5.5 ppm for diazinane).

- 13C NMR : Confirm carbon environments (e.g., sp3-hybridized carbons at δ 40–60 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) and fragmentation patterns validate molecular weight .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Note : Discrepancies in elemental data may indicate impurities; recrystallization or column chromatography is recommended for purification .

Q. Advanced: How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:

Repurification : Use gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Alternative Characterization :

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., using SHELXL for refinement) .

- High-Resolution MS (HRMS) : Confirm molecular formula with <2 ppm mass accuracy .

Thermogravimetric Analysis (TGA) : Test for solvent or water retention in hygroscopic samples .

Q. Advanced: What crystallographic refinement strategies are recommended for determining the structure of this compound complexes?

Methodological Answer:

For accurate crystallography:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Employ SHELXL for small-molecule refinement. Key steps:

Example : A 1,3-diazinane derivative with twinning fraction 0.35 required BASF scaling and RIGU restraints to converge at R1 = 0.039 .

Q. Advanced: What are the best practices for optimizing reaction yields in the synthesis of substituted this compound compounds?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or Pd catalysts for cross-coupling reactions .

- Solvent Effects : Use DMSO for polar intermediates or toluene for high-temperature reactions.

- Microwave Assistance : Reduce reaction time (e.g., 6 h → 1 h) while maintaining yields >75% .

- Inert Atmosphere : Conduct reactions under N2 to prevent oxidation of amine groups .

Table 2: Impact of Solvent on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 78 |

| Toluene | 2.4 | 63 |

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep under inert gas (Ar/N2) at 2–8°C to prevent degradation .

属性

CAS 编号 |

16653-14-8 |

|---|---|

分子式 |

C4H11N3 |

分子量 |

101.153 |

IUPAC 名称 |

1,3-diazinan-4-amine |

InChI |

InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |

InChI 键 |

ZGADGOFWYBBVSR-UHFFFAOYSA-N |

SMILES |

C1CNCNC1N |

同义词 |

Pyrimidine,4-aminohexahydro-(8CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。